molecular formula C14H11N5O3S B2754006 2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide CAS No. 1396886-37-5

2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide

Cat. No.: B2754006
CAS No.: 1396886-37-5
M. Wt: 329.33
InChI Key: UZHGNOWAEWNHPQ-UHFFFAOYSA-N
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Description

2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H11N5O3S and its molecular weight is 329.33. The purity is usually 95%.
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Scientific Research Applications

Functionalization Techniques

Research has explored the functionalization of oxazolo[4,5-b]pyrazines, which are synthesized from reactions involving pyrazine derivatives. The studies focus on the deprotometallation processes to functionalize these compounds for further chemical modifications. These functionalization methods are critical for creating new compounds with potential applications in various fields, including pharmaceuticals and materials science (Bisballe et al., 2018).

Synthesis and Characterization

A novel synthesis approach for creating Linezolid-like analogues was reported, involving 2-(pyrazine-2-carboxamido) acetic acid as an intermediate. These compounds were characterized for their antimicrobial and antifungal activities, showcasing the diverse potential applications of pyrazine derivatives in medicinal chemistry (Rajurkar & Pund, 2014).

Biological Activities

Investigations into the biological activities of pyrazine derivatives have shown significant promise. For instance, the synthesis and study of pyrazole and 1,2,4-triazole derivatives highlighted their pharmacological potential due to the chemical modification possibilities and significant pharmacological potential among these heterocycles (Fedotov et al., 2022).

Electronic and Optical Properties

The electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were studied, providing insights into the effects of various substituents on their HOMO–LUMO energy gap and hyperpolarizability. This research is pivotal for understanding the materials' potential in electronic and photonic applications (Ahmad et al., 2021).

Antimicrobial and Antifungal Evaluation

Various pyrazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies contribute to the development of new antibiotics and antifungal agents, highlighting the potential of pyrazine derivatives in addressing resistance to existing drugs (Azab et al., 2013).

Properties

IUPAC Name

2-(pyrazine-2-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3S/c20-12(17-6-9-2-1-5-23-9)11-8-22-14(18-11)19-13(21)10-7-15-3-4-16-10/h1-5,7-8H,6H2,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHGNOWAEWNHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.